1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Description
The compound features a fluoro substituent at the 6-position of the imidazo[1,2-a]pyridine core and a methanamine group at the 2-position, stabilized as a dihydrochloride salt to enhance aqueous solubility. Its molecular formula is C₈H₉FCl₂N₃, with a molecular weight of 246.08 g/mol. The fluorine atom at position 6 likely confers metabolic stability and modulates electronic properties, while the dihydrochloride salt improves bioavailability for in vitro and in vivo studies .
Properties
Molecular Formula |
C8H10Cl2FN3 |
|---|---|
Molecular Weight |
238.09 g/mol |
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H8FN3.2ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;;/h1-2,4-5H,3,10H2;2*1H |
InChI Key |
ZTFBETUQOUEEOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride involves several steps. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the structure enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 2, 3, 6, and 8 significantly altering pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Type: Fluoro vs. Fluorine’s electronegativity also increases metabolic stability relative to methyl . Positional Isomerism: Moving the substituent from position 6 to 8 (e.g., 8-fluoro vs. 6-fluoro) alters electronic distribution and steric interactions, impacting pharmacokinetics .
Physicochemical Properties: Solubility: Dihydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for formulation. However, chloro-substituted analogs (e.g., 6-Cl) exhibit higher lipophilicity (logP ~2.1) compared to the target compound (logP ~1.8), affecting membrane permeability .
Synthetic Complexity :
- Fluorination at position 6 requires specialized reagents (e.g., Selectfluor®), making the target compound’s synthesis more challenging than methyl or chloro analogs, which use straightforward alkylation or chlorination .
- Yields for dihydrochloride salts range from 70–96% across analogs, with fluoro derivatives typically requiring lower temperatures to prevent decomposition .
Pharmacological Implications :
- Methanamine Position : Methanamine at position 2 (target compound) vs. position 3 (e.g., 6-methyl analog) may influence target engagement, as seen in kinase inhibitors where substituent orientation dictates potency .
- Halogen Effects : Fluoro-substituted compounds often exhibit longer plasma half-lives than chloro analogs due to resistance to cytochrome P450 oxidation .
Research Findings and Data
Table 2: In Vitro ADME Properties
Key Insights :
- The target compound’s higher solubility and metabolic stability align with fluorine’s favorable properties.
- Chloro analogs bind more extensively to plasma proteins, reducing free drug availability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves condensation reactions between fluorinated imidazo[1,2-a]pyridine precursors and methanamine derivatives. Key parameters include temperature (80–120°C), pH control (neutral to slightly acidic), and reaction time (12–24 hours) to maximize yield (>70%) and minimize byproducts. Post-synthesis, purification via recrystallization or column chromatography is critical .
- Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity. Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Q. How can the structural uniqueness of this compound be validated compared to related imidazo[1,2-a]pyridine derivatives?
- Approach : X-ray crystallography or computational modeling (e.g., DFT calculations) can resolve the fluorine substitution at position 6 and the dihydrochloride salt formation. Comparative NMR shifts (e.g., δ ~7.8 ppm for pyridinium protons) distinguish it from non-fluorinated analogs .
- Table : Key Structural Features vs. Analogues
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for fluorinated imidazo[1,2-a]pyridine derivatives?
- Data Harmonization : Cross-validate assays using standardized protocols (e.g., IC₅₀ determination via dose-response curves in triplicate). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions .
- Mechanistic Studies : Use molecular docking to compare binding affinities to target enzymes (e.g., DNA gyrase for antimicrobial activity). In vitro assays (e.g., fluorescence polarization) can confirm target engagement .
Q. How can computational methods optimize the design of derivatives with enhanced pharmacokinetic properties?
- Methodology : Apply quantum mechanical calculations (e.g., Gaussian 16) to predict solubility and logP values. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. For example, adding hydrophilic groups (e.g., hydroxyl) to the methanamine moiety may improve aqueous solubility .
- Case Study : A derivative with a 2-hydroxyethyl substitution showed a 40% increase in solubility without compromising target binding in silico .
Q. What experimental frameworks address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products. Chiral HPLC or capillary electrophoresis monitors enantiomeric excess (>98%) during dihydrochloride salt formation .
- Scale-Up Risks : Pilot studies (1–10 g scale) reveal that excessive heating (>120°C) during salt formation can racemize the methanamine group. Real-time pH monitoring mitigates this .
Methodological Guidelines
- Contradiction Analysis : When biological data conflicts, employ orthogonal assays (e.g., SPR for binding kinetics alongside cell-based viability assays) to rule out false positives/negatives .
- Reaction Design : Integrate ICReDD’s computational-experimental feedback loop for reaction optimization. For example, quantum chemical path-screening reduces trial-and-error in halogenation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
